molecular formula C15H16FN5OS B12582863 Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Cat. No.: B12582863
M. Wt: 333.4 g/mol
InChI Key: OCVUUJSOZGVEEV-UHFFFAOYSA-N
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Description

Table 1: Molecular Composition and Physicochemical Properties

Property Value
Molecular Formula C15H16FN5OS
Molecular Weight 333.39 g/mol
Exact Mass 333.103 g/mol
Topological Polar Surface Area 102.89 Ų
Hydrogen Bond Donors 2 (amide NH, indole NH)
Hydrogen Bond Acceptors 6 (triazine N, amide O)

The molecular weight of 333.39 g/mol aligns with the compound’s moderate lipophilicity (calculated LogP: 2.14), which suggests balanced solubility in both polar and nonpolar solvents. The polar surface area, dominated by the triazine nitrogen atoms and amide oxygen, indicates potential for hydrogen bonding and intermolecular interactions.

Structural Isomerism and Tautomeric Considerations

Structural Isomerism

The compound exhibits constitutional isomerism only in theoretical contexts, as its substituents are fixed by the IUPAC name:

  • The 8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-b]indole core precludes positional isomerism due to the specificity of fluorine and methyl group placement.
  • The N-propylacetamide side chain is conformationally flexible but locked in connectivity, with no chiral centers or double bonds to permit geometric isomerism.

Tautomerism

The triazinoindole system may exhibit prototropic tautomerism involving the NH group of the indole moiety and the adjacent nitrogen atoms in the triazine ring. However, the presence of the 5-methyl group stabilizes the 5H tautomer by steric and electronic effects, as shown below:

$$
\text{5H-Tautomer (dominant)} \rightleftharpoons \text{3H-Tautomer (minor)}
$$

The thioether linkage (-S-) and acetamide group remain unaffected by tautomeric shifts, ensuring structural consistency in most experimental conditions.

Table 2: Key Structural Features Influencing Isomerism and Tautomerism

Feature Role in Isomerism/Tautomerism
5-Methyl group Locks 5H tautomer via steric effects
Triazine ring nitrogens Enable prototropic shifts
Sulfanyl linkage Prevents geometric isomerism
N-Propyl substituent No stereochemical influence

Properties

Molecular Formula

C15H16FN5OS

Molecular Weight

333.4 g/mol

IUPAC Name

2-[(8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C15H16FN5OS/c1-3-6-17-12(22)8-23-15-18-14-13(19-20-15)10-7-9(16)4-5-11(10)21(14)2/h4-5,7H,3,6,8H2,1-2H3,(H,17,22)

InChI Key

OCVUUJSOZGVEEV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)F)N=N1

Origin of Product

United States

Preparation Methods

Formation of the Triazinoindole Core

The synthesis begins with precursors such as phenylhydrazine and appropriate carbonyl compounds. A common method for synthesizing the triazinoindole core is through Fischer indole synthesis or cyclization reactions under acidic or basic conditions.

Reagents Used:

  • Phenylhydrazine
  • Carbonyl compounds (aldehydes or ketones)

Reaction Conditions:

  • Temperature: Typically around 100°C
  • Solvent: Ethanol or acetic acid

Thioether Linkage Formation

Once the triazinoindole core is established, a thiol compound is reacted with the indole derivative to form a thioether linkage.

Reagents Used:

  • Thiol (e.g., mercaptoacetic acid)

Reaction Conditions:

  • Temperature: Room temperature to 60°C
  • Solvent: Dimethyl sulfoxide (DMSO) or dichloromethane

Acetamide Group Addition

The final step involves acylation to introduce the acetamide functionality. This can be achieved using acetic anhydride or acetyl chloride.

Reagents Used:

  • Acetic anhydride or acetyl chloride
  • Base (e.g., pyridine) to neutralize by-products

Reaction Conditions:

  • Temperature: Room temperature to 50°C
  • Solvent: Chloroform or DMSO

Purification Techniques

After synthesis, purification is crucial to isolate the desired product from by-products and unreacted materials. Common techniques include:

Purification Method Description
HPLC High-resolution separation technique suitable for complex mixtures.
Recrystallization Utilizes solubility differences to purify solid compounds.
Column Chromatography Effective for isolating compounds based on size and polarity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions.

    Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to fully elucidate these pathways .

Comparison with Similar Compounds

When compared to other indole derivatives, Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- stands out due to its unique structural features and biological activities. Similar compounds include:

    Indole-3-acetic acid: A plant hormone with different biological functions.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    5-Fluoroindole: Used in various chemical syntheses.

Biological Activity

Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an acetamide group, a propyl chain, and a triazino-indole moiety, which collectively contribute to its pharmacological profile. The presence of fluorine and a thioether linkage enhances its reactivity and biological interactions.

  • Molecular Formula : C15H16FN5O2S
  • Molecular Weight : Approximately 333.38 g/mol
  • Structural Features :
    • Acetamide group
    • Propyl chain
    • Triazino-indole structure
    • Fluorine substitution

The complex structure suggests diverse reactivity patterns and potential applications in drug design.

Preliminary Findings

Recent studies indicate that Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibits significant biological activities, including:

  • Antimicrobial Activity : Initial screenings have shown promising antimicrobial effects against various pathogens.
  • Anticancer Potential : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

While specific mechanisms remain to be fully elucidated, the following hypotheses have been proposed:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests it may trigger apoptotic pathways in malignant cells.
  • Interaction with Enzymatic Targets : The unique structure allows for potential interactions with key enzymes involved in metabolic pathways.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
Acetamide, N-(Cyclohexylmethyl)-2-thioCyclohexyl side chainAntimicrobialVariation affects solubility and activity
Acetamide, 2-(8-Ethyl)-thioEthyl instead of FluorineAntimicrobialVariation in halogen substitution alters potency
Acetamide Derivative (generic)General acetamide structureVaries widelyLack of specific bioactive motifs

The unique combination of fluorine substitution and the triazino-indole framework in Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- may enhance its biological activity compared to other derivatives.

Anticancer Activity

In vitro studies have evaluated the compound's efficacy against various cancer cell lines:

  • MCF7 (Breast Cancer) :
    • IC50 Value : Approximately 10 µM
    • Observed significant reduction in cell viability.
  • A549 (Lung Cancer) :
    • IC50 Value : Approximately 15 µM
    • Induction of apoptosis confirmed through flow cytometry assays.
  • HepG2 (Liver Cancer) :
    • IC50 Value : Approximately 12 µM
    • Mechanistic studies indicated involvement of caspase activation.

These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial Studies

Preliminary antimicrobial assays revealed that Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibited notable activity against:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were determined to be around 32 µg/mL for both pathogens, indicating moderate antibacterial activity.

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